Chlorphentermine

Catalog No.
S523550
CAS No.
461-78-9
M.F
C10H14ClN
M. Wt
183.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorphentermine

CAS Number

461-78-9

Product Name

Chlorphentermine

IUPAC Name

1-(4-chlorophenyl)-2-methylpropan-2-amine

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

InChI

InChI=1S/C10H14ClN/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3

InChI Key

ZCKAMNXUHHNZLN-UHFFFAOYSA-N

SMILES

CC(C)(CC1=CC=C(C=C1)Cl)N

solubility

WHITE TO OFF-WHITE POWDER; ODORLESS & HAS BITTER TASTE; FREELY SOL IN WATER & ALC; SPARINGLY SOL IN CHLOROFORM; PRACTICALLY INSOL IN ETHER /CHLORPHENTERMINE HYDROCHLORIDE/

Synonyms

Avipron, Chlorphentermine, Chlorphentermine Hydrochloride, Desopimon, Hydrochloride, Chlorphentermine, Pre-Sate

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Cl)N

The exact mass of the compound Chlorphentermine is 183.0815 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Amphetamines - Phentermine. It belongs to the ontological category of amphetamines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Chlorphentermine (4-chloro-α,α-dimethylphenethylamine) is a halogenated amphetamine derivative that functions as a highly selective serotonin releasing agent (SSRA) and a classic cationic amphiphilic drug (CAD). Unlike its non-chlorinated parent compound phentermine, which primarily targets norepinephrine and dopamine, the para-chloro substitution fundamentally shifts its pharmacological profile toward the serotonin transporter (SERT). In modern procurement, chlorphentermine is rarely utilized for its historical anorectic properties; instead, it is highly sought after by toxicology and pharmacology laboratories as a definitive reference standard. It is primarily procured as a positive control for in vitro and in vivo assays modeling drug-induced phospholipidosis (DIPL) and as a specialized pharmacological tool for investigating serotonin-mediated pulmonary hypertension and SERT kinetics[1].

A common procurement error is attempting to substitute chlorphentermine with phentermine or other widely available amphetamine derivatives. This substitution fails critically in both toxicological and neurochemical workflows. Structurally, the absence of the para-chloro group in phentermine eliminates the cationic amphiphilic properties required to reliably induce lysosomal phospholipidosis, rendering phentermine useless as a PLD positive control. Pharmacologically, phentermine acts as a norepinephrine and dopamine releasing agent with negligible affinity for serotonin release, whereas chlorphentermine is highly selective for SERT. Furthermore, in models of pulmonary clearance, phentermine fails to significantly inhibit serotonin uptake, whereas chlorphentermine acts as a potent inhibitor. Consequently, substituting chlorphentermine with its non-halogenated analogs will yield false negatives in DIPL screens and fundamentally alter the targeted monoamine pathways in neuropharmacological models[1].

Highly Selective Serotonin Release via SERT

The addition of the para-chloro group fundamentally alters the monoamine release profile of the amphetamine scaffold. In rat brain synaptosome assays, chlorphentermine acts as a highly potent and selective serotonin releasing agent with an EC50 of 30.9 nM for 5-HT release, while remaining virtually inactive at norepinephrine transporters (EC50 > 10,000 nM). In stark contrast, the non-chlorinated comparator phentermine is a selective norepinephrine/dopamine releaser that exhibits negligible efficacy for serotonin release (EC50 > 10,000 nM) [1].

Evidence DimensionSERT-mediated serotonin (5-HT) release (EC50)
Target Compound DataChlorphentermine EC50 = 30.9 nM
Comparator Or BaselinePhentermine EC50 > 10,000 nM
Quantified Difference>320-fold greater potency for serotonin release compared to phentermine.
ConditionsIn vitro rat brain synaptosome monoamine release assay.

Procurement of chlorphentermine is essential for researchers needing to selectively isolate SERT-mediated efflux without the confounding catecholamine activation caused by standard amphetamines.

Potent Inhibition of Pulmonary Serotonin Clearance

Chlorphentermine exhibits a remarkably high affinity for lung tissue and potently disrupts pulmonary serotonin clearance, a mechanism linked to drug-induced pulmonary hypertension. In an in vivo single-pass pulmonary extraction model, prior administration of chlorphentermine at just 1 mg/kg inhibited pulmonary clearance of 5-HT by 42%. The non-chlorinated congener phentermine required a massive 20 mg/kg dose to achieve only a 25% inhibition. This demonstrates that chlorphentermine possesses a vastly greater propensity for pulmonary accumulation and clearance impairment [1].

Evidence DimensionInhibition of pulmonary 5-HT clearance
Target Compound Data42% inhibition at a 1 mg/kg dose
Comparator Or BaselinePhentermine (25% inhibition at a 20 mg/kg dose)
Quantified DifferenceChlorphentermine achieves nearly double the inhibition at 1/20th of the dose.
ConditionsIn vivo single-pass pulmonary extraction in Sprague-Dawley rats.

This profound difference makes chlorphentermine the mandatory choice for modeling xenobiotic-induced pulmonary hypertension and localized serotonin accumulation.

Validated Efficacy as a Phospholipidosis (PLD) Positive Control

As a classic cationic amphiphilic drug (CAD), chlorphentermine is utilized as a gold-standard positive control in high-throughput in vitro screens for drug-induced phospholipidosis. It readily forms drug-lipid complexes that resist degradation by lysosomal phospholipases, leading to the accumulation of multi-lamellar bodies. In validated fluorescent phospholipid assays (e.g., LipidTox), chlorphentermine reliably induces massive intracellular phospholipid accumulation, matching the efficacy of standard controls like amiodarone, whereas non-amphiphilic baseline drugs (e.g., acetaminophen) show zero PLD induction [1].

Evidence DimensionInduction of intracellular phospholipid accumulation (PLD)
Target Compound DataReliable, dose-dependent induction of multi-lamellar bodies (PLD-positive)
Comparator Or BaselineNon-CAD drugs (e.g., acetaminophen) (PLD-negative)
Quantified Difference100% concordance in identifying PLD-positive status versus negative controls.
ConditionsIn vitro cell-based assays (e.g., HepG2, Vero cells) using fluorescent lipid probes or electron microscopy.

Toxicology labs must procure chlorphentermine to establish reliable baseline thresholds when screening novel pharmaceutical libraries for CAD-related lysosomal liabilities.

Positive Control Standard for High-Throughput Toxicology Screening

Due to its classic cationic amphiphilic structure, chlorphentermine is heavily procured as a definitive positive control in high-content screening assays (e.g., LipidTox, electron microscopy) designed to detect drug-induced phospholipidosis (DIPL) in novel pharmaceutical candidates [1].

Pharmacological Modeling of Pulmonary Hypertension

Because it potently inhibits pulmonary serotonin clearance (42% inhibition at 1 mg/kg) and accumulates in lung tissue, chlorphentermine is the preferred reference agent for inducing and studying primary pulmonary hypertension and localized 5-HT toxicity in animal models [2].

Selective Isolation of SERT-Mediated Efflux

With its highly selective affinity for the serotonin transporter (EC50 = 30.9 nM) and lack of norepinephrine/dopamine activity, neuropharmacologists procure chlorphentermine to isolate SERT-driven mechanisms in synaptosome assays without the confounding catecholaminergic noise introduced by standard amphetamines[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

LIQUID

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

183.0814771 g/mol

Monoisotopic Mass

183.0814771 g/mol

Boiling Point

100-102 °C at 2.00E+00 mm Hg
100-102 °C @ 2 MM HG

Heavy Atom Count

12

LogP

2.6
2.6 (LogP)

Decomposition

When heated to decomp it emits very toxic fumes of /hydrogen chloride and nitrogen oxides/.

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NHW07912O7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Drug Indication

Used as an appetite suppressant.

Therapeutic Uses

Sympathomimetics
ANOREXIGENIC SYMPATHOMIMETIC WITH VERY LITTLE CENTRAL STIMULANT ACTIVITY. ITS CARDIOVASCULAR EFFECTS ARE ALSO WEAK, SO THAT DRUG HAS BEEN RECOMMENDED ESP FOR USE IN TREATMENT OF OBESITY COMPLICATED BY CARDIOVASCULAR DISORDERS. /CHLORPHENTERMINE HYDROCHLORIDE/
IT SHOULD BE PRESCRIBED ONLY AS SHORT-TERM ADJUNCT (4-6 WK) IN PROGRAM THAT ALSO INCLUDES CALORIC RESTRICTION, APPROPRIATE EXERCISE, & PSYCHOLOGIC SUPPORT. /CHLORPHENTERMINE HYDROCHLORIDE/
ANOREXIC /FORMER USE/

Pharmacology

Chlorphentermine is a relatively weak stimulant with little abuse potential. It presents a prominent serotonergic profile leading to pulmonary hypertension and cardiac fibrosis after prolonged use. Thus, this drug is no longer used.
Chlorphentermine is a chlorinated analogue of phentermine, a sympathomimetic amine with central nervous system (CNS) stimulating and anorexic activity. Chlorphentermine acts by facilitating the release of catecholamines, especially noradrenaline and dopamine, from nerve terminals in the brain and also inhibits their uptake. The increase in synaptic concentrations of these catecholamines causes behavioral changes including an increase in motor activity, mental alertness and excitement, causes euphoria, and suppresses appetite.

MeSH Pharmacological Classification

Sympathomimetics

Mechanism of Action

MOST ANOREXIANTS ARE STIMULANTS OF CNS ... RESULTS OF ... ANIMAL STUDIES HAVE SUGGESTED, BUT NOT PROVED, THAT ALL ANOREXIANTS EXCEPT MAZINDOL ... AFFECT APPETITE CONTROL CENTERS OF HYPOTHALAMUS ... . /ANOREXIANTS/
MOST ANOREXIANTS ARE STIMULANTS OF CNS ... .
The binding of chlorphentermine to phospholipids in alveolar lavage materials and lung cells was studied in rats. In a preliminary experiment, lungs removed from male Sprague Dawley rats were lavaged. The lavage fluid was incubated with 10 mM chlorphentermine and 50 micromolar 1-anilino-8-naphthalene sulfonate. After differential centrifugation, the extent of binding of chlorphentermine to phospholipids in the various lavage fractions was determined using a fluorometric assay based on 1-anilino-8-naphthalene sulfonate. Chlorphentermine was bound equally to phospholipids in all fractions. Male Sprague Dawley rats were injected with 25 mg/kg (14)C labeled chlorphentermine daily for 3 days. They were killed 24 hr after the last dose and the lungs were removed and lavaged. The extent of chlorphentermine/phospholipid binding in the cell free whole lavage fluid, alveolar macrophages, type II cells, and other pneumocytes was determined. Chlorphentermine was bound to phospholipids in whole lavage fluid in a 1:100 mole ratio. Chlorphentermine bound to phospholipids in the alveolar macrophages, type II cells, and other lung lung cells in mole ratios of 1:18, 1:33, and 1:333, respectively. The authors conclude that chlorphentermine binds to pulmonary surfactant phospholipids in vitro. In vivo, it binds to phospholpids in at least three different compartments: acellular lavage fluid, alveolar macrophages, and type II cells. The interaction of chlorphentermine with phosphoplipids may impair phospholipid degradation resulting in phospholipidosis in surfactant materials and alveolar macrophages.

Pictograms

Irritant

Irritant

Other CAS

461-78-9

Absorption Distribution and Excretion

Well absorbed following oral administration.
CHLORPHENTERMINE HAS GREATER TISSUE:BLOOD RATIO IN RATS THAN PHENTERMINE, & TISSUE ACCUMULATION OF CHLORO-DERIV INCR RELATIVE TO PLASMA LEVELS AFTER CHRONIC DOSING.
IN MICE, UNIDENTIFIED CONJUGATE (60% OF DOSE), WHICH IS NEITHER GLUCURONIDE NOR N-ACETYL DERIV, WAS NOT FORMED BY LIVER MICROSOMES, BUT IN RATS, CHLORPHENTERMINE IS EXCRETED UNCHANGED IN URINE.
FOLLOWING ORAL ADMIN TO MAN, N-OXIDATION TAKES PLACE & UNDER NORMAL CONDITIONS OF URINARY PH, URINE IS MAIN ELIMINATION ROUTE FOR CHLORPHENTERMINE; ACIDIFYING THE URINE INCR URINARY EXCRETION OF UNCHANGED DRUG @ EXPENSE OF N-OXIDIZED PRODUCTS.

Metabolism Metabolites

... CHLORPHENTERMINE IS METABOLIZED VIA UNRECOGNIZED ROUTE TO AFFORD UNUSUAL CONJUGATE, WHICH IS NEITHER GLUCURONIDE NOR N-ACETYL DERIV, IN URINE OF MOUSE, WHEREAS IN RAT CHLORPHENTERMINE IS EXCRETED UNCHANGED.

Associated Chemicals

Chlorphentermine hydrochloride;151-06-4

Wikipedia

Chlorphentermine

Drug Warnings

DESPITE ABSENCE OF REPORTS OF ABUSE, IT IS POSSIBLE THAT LONG-TERM USE, ESP OF LARGER THAN USUAL THERAPEUTIC DOSES, MAY RESULT IN PSYCHIC & PHYSICAL DEPENDENCE. /CHLORPHENTERMINE HYDROCHLORIDE/
CHLORPHENTERMINE IS CONTRAINDICATED IN GLAUCOMA & IN PATIENTS UNDER TREATMENT WITH MONOAMINE OXIDASE INHIBITORS. /CHLORPHENTERMINE HYDROCHLORIDE/
GENERALLY, ANOREXIANTS SHOULD NOT BE PRESCRIBED FOR PATIENTS WITH ... HYPERTHYROIDISM BECAUSE THEIR SYMPATHOMIMETIC EFFECT MAY AGGRAVATE THESE CONDITIONS. ... USED WITH CAUTION IN PATIENTS ... SENSITIVE TO ADRENERGIC AGENTS & ... NOT ... GIVEN TO THOSE KNOWN TO BE SUSCEPTIBLE TO DRUG ABUSE. /ANOREXIANTS/
CENTRAL STIMULANT & ANORECTIC EFFECTS OF MOST OF THESE DRUGS HAVE PROVEN INSEPARABLE. THIS PREVENTS THEIR USE IN LATTER PART OF DAY; GIVEN AFTER 4 PM, THEY INTERFERE WITH SLEEP @ NIGHT. /ANOREXIANTS/
For more Drug Warnings (Complete) data for CHLORPHENTERMINE (6 total), please visit the HSDB record page.

Biological Half Life

40 hours

Use Classification

Pharmaceuticals

Methods of Manufacturing

P-CHLOROBENZYL CHLORIDE IS GRIGNARDIZED WITH ACETONE, RESULTING 1-(P-CHLOROPHENYL)-2-METHYL-2-PROPANOL ... REACTED WITH SODIUM CYANIDE IN ACETIC ACID-SULFURIC ACID ENVIRONMENT TO FORM CORRESPONDING 2-FORMAMIDO COMPD & THIS ... HYDROLYZED WITH ALKALI TO FORM CHLORPHENTERMINE. TREATMENT WITH HYDROGEN CHLORIDE ... YIELDS HCL.

General Manufacturing Information

... CHLORPHENTERMINE [PRE-SATE] ... /IS/ CLASSIFIED AS SCHEDULE III ... /DRUG/. /CHLORPHENTERMINE HYDROCHLORIDE/

Analytic Laboratory Methods

A procedure for screening for amphetamine type drugs by thin layer chromatography is developed. ... This technique has been evaluated by the mean list method. The procedure involves combined use of normal and reversed phase thin layer chromatography and visualization with Fast Black K salt. All the amphetamine cmpd tested were equally reactive with Fast Black K salt, the detection limit being 0.1 ug, and could be readily classified, according to the color of the spots, into primary and secondary amines. The combined use of the chromatography systems and the color reaction generaklly enabled differentiation of amphetamine derivatives from other drugs and in most cases from each other.

Clinical Laboratory Methods

GAS LIQUID CHROMATOGRAPHIC METHOD FOR DETERMINING CHLORPHENTERMINE IN URINE IS PRESENTED. METHODS ARE ALSO REPORTED TO DETERMINE CONJUGATED & TOTAL METABOLITES OF CHLORPHENTERMINE.
Capillary column gas liquid chromatography was used for the analysis of urine samples for drugs of abuse. Extraction into butyl acetate is followed by temperature programmed analysis from 90 to 310 deg to provide a comprehensive screen for basic drugs. Retention data are presented for 266 cmpd. ...

Interactions

The effect of chlorphentermine, in the form of chlorphentermine hydrochloride, induced alveolar changes on nitrogen dioxide toxicity was studied in mice. Male Swiss Webster mice were given 0 or 120 mg/kg chlorphentermine hydrochloride daily for 14 days followed by 48 hr exposure to 20 ppm nitogen dioxide. The animals were observed for clinical signs of toxicity. Selected mice were killed immediately or 1, 3, 5, and 7 days after nitogen dioxide exposure, the lungs were removed, sectioned, and examined by light and electron microscopy. In a second study using the same protocol, the total numbers of type I, type II, and alveolar macrophages were counted in lung sections. Chlorphentermine hydrochloride alone induced a diffuse accumulation of large foaming macrophages within alveoli. The cytoplasm of the macrophages contained vacuoles some of which had lamellar inclusions. Nitogen dioxide alone caused 20.8% mortality in the histopathology study and 18.5% mortality in the cell count study. No deaths occurred in any groups receiving chlorphentermine hydrochloride. nitogen dioxide caused type II cell hyperplasia and pulmonary edema, most notably in mice killed during the first 24 hr. These effects were less pronounced in mice pretreated wit phentermine. In the cell count study, nitogen dioxide alone significantly increased the number of type I and type II cells. These increases were not as large in animals given chlorphentermine hydrochloride. All treatments increased the number of macrophages. The largest increase occurred in mice given chlorphentermine hydrochloride plus nitogen dioxide on day 0; this leve changed only slightly through day five. The number of macrophages induced by nitogen dioxide alone increased steadily through day three. Changes induced by chlorphentermine hydrochloride partially protect against nitogen dioxide toxicity.
We have previously demonstrated that the chlorphentermine induced impairment in lymphocyte blastogenesis involves drug-induced inhibition of an event which occurs very early during lymphocyte activation. An early event, which is associated with mitogen induced lymphocyte activation, involves the hydrolysis of phosphatidylinositol by phospholipase C to yield inositol phosphates and diacylglycerol as products. Inositol phosphates and diacylglycerol then function as mediators of a trans-membrane signal for the continuation of the cellular response. It was the purpose of the present study to determine the effects of chlorphentermine on this phosphatidylinositol pathway. We demonstrated that formation of inositol phosphates in lymphocytes increases progressively above control over a 2 hr period following concanavalin A (Con A)-stimulation. In contrast, lymphocytes pre-incubated with 10(-5)M chlorphentermine for 60 min, then stimulated with Con A for 2 hr in the presence of 10(-5)M chlorphentermine, exhibit a significantly depressed inositol phosphate formation. In addition, chlorphentermine also inhibited the activity of phospholipase C (IC50 = 0.58 mM), the enzyme responsible for the formation of inositol phosphates during lymphocyte activation. Further, lymphocytes activated in a manner that bypasses the phosphatidylinositol pathway are not inhibited by 10(-7)M or 10(-9)M chlorphentermine as are cells activated with Con A. These results suggest that the suppression of the phosphatidylinositol pathway may be involved in the inhibition by chlorphentermine of lymphocyte blastogenesis induced by Con A.
A study was done in mice to assess any morphological, biochemical, or functional changes in alveolar macrophages following induction of lipidosis by chlorphentermine and/or inhalation of nitrogen dioxide. Male Swiss Webster mice were treated with 120 mg/kg chlorphentermine or water by gavage daily for 14 days. Following this, mice were exposed to air or 20 ppm nitrogen dioxide for 48 hr. Alveolar macrophages were obtained by bronchoalveolar lavage and tested for viability and function. Significantly greater numbers of total white cells and macrophages were obtained from mice treated with chlorphentermine and/or nitrogen dioxide. The percentage of macrophages was significantly lower in mice receiving the combination treatment. Neither treatment altered macrophage viability. The percentage of positive cells in the metabolic reduction assay was not altered by any treatment, while the total number positive was significantly increased by combined treatment. Decreased 5'-nucleotidase activity was found with chlorphentermine and/or nitrogen dioxide, and phagocytic capacity and activity were increased in these groups. Combination treatment gave the greatest total phagocytic capacity. Yeast killing was decreased by chlorphentermine and/or nitrogen dioxide, particularly with combined treatment. Increases found in total reduction and total yeast killing were related to increased macrophage numbers. The authors conclude that large increases in alveolar macrophages in lipidotic lung airways may protect the alveolar epithelium by quenching free radicals produced during nitrogen-dioxide induced lipid peroxidation.

Stability Shelf Life

STABLE IN LIGHT & AIR /CHLORPHENTERMINE HYDROCHLORIDE/

Dates

Last modified: 08-15-2023

Curiosities in drug metabolism

Stephen C Mitchell, Rosemary H Waring, Robert L Smith
PMID: 24779638   DOI: 10.3109/00498254.2014.913084

Abstract

1. It is inevitable that during some xenobiotic biotransformation studies, a certain metabolite or degradation product arises of which the identity is uncertain, the route of formation is ambiguous, or it is just a plain mystery. 2. The following communication draws attention to three drugs reported in the literature, chlorphentermine, phenothiazine and aminopyrine, where after many years of investigation there still exists uncertainty over some of their metabolites. Noticeably, these three examples probably involve (potential) interaction of a nitrogen centre within the drug molecule. 3. It is hoped that the resurrection and assemblage of these data will offer interesting reading and that these examples may prove sufficiently intriguing to motivate further exploration and some resolution of these lingering concerns.


[Clinical study of a new appetite depressor: S-62, devoid of cortical excitant action (-1(p-chlorophenyl)-2-methyl-2-aminopropane HC1 (chlorphentermine)]

J RIVIERE
PMID: 14492582   DOI:

Abstract




OBESITY TREATMENT OF COMPLICATED AND UNCOMPLICATED CASES WITH CHLORPHENTERMINE HYDROCHLORIDE

R L BERRY
PMID: 14308330   DOI:

Abstract




CHLORPHENTERMINE S.A. IN THE TREATMENT OF OBESITY AND THE EFFECT OF WEIGHT LOSS ON STEROID EXCRETION

I M JACKSON, W G WHYTE
PMID: 14314911   DOI: 10.1136/bmj.2.5459.453

Abstract




[CLINICAL STUDY OF AN ANOREXIGEN WITH PROLONGED EFFECT (S 62-2-CHLORPHENTERMINE) (APROPOS OF 30 OBSERVATIONS)]

C HURIET
PMID: 14268811   DOI:

Abstract




[ACCIDENTAL POISONING WITH CHLORPHENTERMINE ("AVICOL") IN A SMALL CHILD]

H J BOSCH, K H BEYER
PMID: 14272413   DOI:

Abstract




[CLINICAL EVALUATION OF CHLORPHENTERMINE IN THE TREATMENT OF OBESITY]

I GUREVICH
PMID: 14113864   DOI:

Abstract




CURRENT THERAPEUTICS. 203. SUSTAINED-ACTION CHLORPHENTERMINE IN THE CORRECTION OF REFRACTORY OBESITY

D A SEATON, K ROSE, L J DUNCAN
PMID: 14225574   DOI:

Abstract




[CLINICAL TRIAL OF AN ANOREXIGENIC AGENT (CHLORPHENTERMINE) PRESENTED IN LONG-ACTING TABLETS]

J VAGUE, M TEITELBAUM, G MILLER
PMID: 14143418   DOI:

Abstract




PSYCHOPHARMACOLOGY OF CHLORPHENTERMINE AND D-AMPHETAMINE. A COMPARATIVE STUDY OF THEIR EFFECTS IN NORMAL MALES

A DIMASCIO, D H BUIE Jr
PMID: 14155159   DOI: 10.1002/cpt196452174

Abstract




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